molecular formula C19H18N4O2 B2583893 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 946279-17-0

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No. B2583893
CAS RN: 946279-17-0
M. Wt: 334.379
InChI Key: GVSBMOYGOACHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a quinoxaline ring, a pyrazole ring, and a ketone group. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and quinoxaline rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can act as a hydrogen bond acceptor .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The quinoxaline ring is also aromatic and can undergo similar reactions. The ketone group is polar and can be reduced to an alcohol or reacted with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The exact mass of a similar compound is 374.13789045 g/mol .

Scientific Research Applications

Synthesis and Antitubercular Applications

A study by Kantevari et al. (2011) explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing significant antitubercular potential Kantevari et al., 2011.

Quinoxaline-Based Corrosion Inhibitors

Olasunkanmi and Ebenso (2019) investigated two quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study found that these compounds effectively reduced corrosion rates through a mixed-type inhibitory action, suggesting their potential application in protecting metal surfaces Olasunkanmi & Ebenso, 2019.

Antimicrobial and Anti-inflammatory Effects

Fathalla et al. (2008) synthesized new series of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, incorporating various heterocyclic ring systems. These compounds were evaluated for their antimicrobial and antiinflammatory effects, contributing to the search for new therapeutic agents Fathalla et al., 2008.

Sensor and Imaging Applications

Subashini et al. (2017) developed a quinoline appended pyrazoline derivative as a sensor for Ni2+ ions, showcasing its utility in live cell imaging and environmental monitoring. This highlights the potential of such compounds in detecting and monitoring metal ions in various settings Subashini et al., 2017.

Future Directions

The future research directions for this compound could include exploring its potential biological activities, studying its reactivity and stability under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBMOYGOACHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.